molecular formula C₁₀H₁₂BrN₅O₄ B1139848 8-Bromo-2'-deoxyguanosine CAS No. 13389-03-2

8-Bromo-2'-deoxyguanosine

Cat. No. B1139848
CAS RN: 13389-03-2
M. Wt: 346.14
InChI Key:
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Description

Synthesis Analysis

The synthesis of 8-Bromo-2'-deoxyguanosine and its analogs involves several chemical strategies, including the use of methylene blue and visible light for debromination under neutral conditions in aqueous methanol, highlighting the sensitivity of the bromo group to photolytic conditions (Venkatarangan et al., 1999). Further, synthetic approaches have been developed to incorporate heteroaromatic rings into the 8 position of 2'-deoxyguanosine, expanding its chemical diversity (Hobley et al., 2008).

Molecular Structure Analysis

The molecular structure of 8-Bromo-2'-deoxyguanosine has been characterized by X-ray crystallography, revealing a syn conformation that differs from the more common anti conformation found in purine nucleosides. This unique conformation is influenced by the bromine atom's steric effects, which can affect the nucleoside's interaction with polymerases and other nucleic acid-binding proteins (Tavale & Sobell, 1970).

Chemical Reactions and Properties

8-Bromo-2'-deoxyguanosine undergoes various chemical reactions due to the presence of the bromine atom, including debromination and reactions with electron donors under specific conditions. It exhibits enhanced reactivity in Z-DNA compared to B-DNA, attributed to the greater solvent accessibility of the purine base in Z-DNA, demonstrating the structural dependence of its chemical behavior (Kimura et al., 2004).

Physical Properties Analysis

The presence of the bromine atom significantly affects the physical properties of 8-Bromo-2'-deoxyguanosine, including its melting point and solubility in various solvents. These properties are critical for its application in nucleic acid research, affecting its stability and compatibility with different experimental conditions.

Chemical Properties Analysis

The chemical properties of 8-Bromo-2'-deoxyguanosine, such as its reactivity towards nucleophiles and electrophiles, its role as a photosensitizer, and its ability to form stable adducts with cysteine, reflect its potential for use in studying DNA damage and repair mechanisms. Its unique reactivity profile makes it a valuable tool for probing the chemical biology of nucleic acids and understanding the effects of halogen substitution on nucleoside function (Suzuki et al., 2013).

Scientific Research Applications

  • Debromination in Organic Chemistry : 8-Bromo-2'-deoxyguanosine was used to study debromination under neutral conditions in aqueous methanol. This research provided insights into the debromination of other bromoaromatic compounds (Venkatarangan et al., 1999).

  • Electron Attachment Reactions in DNA : The compound played a role in understanding the one-electron attachment reaction in DNA, particularly in B- and Z-DNA structures (Kimura et al., 2004).

  • Study of DNA Lesions : 8-Bromo-2'-deoxyguanosine was key in synthesizing and characterizing diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine. This research contributed to understanding the cyclization reaction in DNA lesions (Chatgilialoglu et al., 2007).

  • Oligonucleotide Synthesis : The compound was used in the synthesis of oligonucleotides, revealing that its inclusion affects the stability of duplexes formed with natural bases (Fàbrega et al., 2001).

  • Insights into DNA Damage and Mutation : Studies involving 8-bromo-2'-deoxyguanosine provided insights into the base pair stability of damaged nucleotides, contributing to our understanding of DNA mutations and disease mechanisms (Hamm et al., 2005).

  • Synthesis of Modified Nucleosides : The compound was used in the synthesis of (5'S)- and (5'R)-5',8-cyclo-2'-deoxyguanosine derivatives, which are important DNA lesions (Terzidis & Chatgilialoglu, 2013).

  • Synthesis of Isotope-Labeled Compounds : It was pivotal in synthesizing 8-[18O]hydroxy-2'-deoxyguanosine, a compound used as an internal standard in GC-MS analysis (Hermanns et al., 1994).

  • Synthesis of Heteroaromatic Nucleosides : 8-Bromo-2'-deoxyguanosine was used for the synthesis of 8-heteroaromatic-2'-deoxyguanosine analogues, a process important in medicinal chemistry (Hobley et al., 2008).

  • Formation of DNA Adducts : The compound has been utilized in synthesizing amine and acetylamine adducts of 2'-deoxyguanosine, which are significant for studying DNA damage and repair mechanisms (Gillet & Schärer, 2002).

  • Methodological Development in DNA Research : 8-Bromo-2'-deoxyguanosine has been used in developing methodologies for modifying nucleosides, which is crucial for pharmaceutical development and mutagenesis models (Western et al., 2003).

properties

IUPAC Name

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXZFVCXWXGBQ-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2'-deoxyguanosine

CAS RN

13389-03-2
Record name 8-Bromo-2′-deoxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13389-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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